molecular formula C10H20N2S B12857414 (2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione

(2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione

Katalognummer: B12857414
Molekulargewicht: 200.35 g/mol
InChI-Schlüssel: PAAWYGFBSCGGHY-IUCAKERBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring, an amino group, and a thione group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.

    Thione Formation: Conversion of a carbonyl group to a thione using sulfur-containing reagents.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione can undergo various chemical reactions, including:

    Oxidation: Conversion of the thione group to a sulfoxide or sulfone.

    Reduction: Reduction of the thione group to a thiol.

    Substitution: Nucleophilic or electrophilic substitution reactions at the amino or thione groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Used in studies to understand biological pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its therapeutic properties in treating various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.

Wirkmechanismus

The mechanism of action of (2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-ol: Similar structure but with a hydroxyl group instead of a thione.

    (2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-one: Similar structure but with a carbonyl group instead of a thione.

Uniqueness

(2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

Molekularformel

C10H20N2S

Molekulargewicht

200.35 g/mol

IUPAC-Name

(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione

InChI

InChI=1S/C10H20N2S/c1-3-8(2)9(11)10(13)12-6-4-5-7-12/h8-9H,3-7,11H2,1-2H3/t8-,9-/m0/s1

InChI-Schlüssel

PAAWYGFBSCGGHY-IUCAKERBSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=S)N1CCCC1)N

Kanonische SMILES

CCC(C)C(C(=S)N1CCCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.